sodium (3S)-1-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexanecarbonyloxy}-2,5-dioxopyrrolidine-3-sulfonate
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Overview
Description
Sulfo-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, commonly known as Sulfo-SMCC, is a water-soluble, heterobifunctional crosslinker. It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group. These groups allow Sulfo-SMCC to form stable covalent bonds with primary amines and sulfhydryl groups, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-SMCC is synthesized through a multi-step process involving the reaction of succinimidyl ester with maleimide . The reaction typically occurs in an aqueous medium at a pH range of 7-9 for the NHS ester and 6.5-7.5 for the maleimide . The presence of a cyclohexane spacer arm in the molecule enhances the stability of the maleimide group .
Industrial Production Methods
Industrial production of Sulfo-SMCC involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is often produced in crystalline form to facilitate its use in various applications .
Chemical Reactions Analysis
Types of Reactions
Sulfo-SMCC undergoes several types of reactions, primarily involving its NHS ester and maleimide groups:
Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds.
Thioether Bond Formation: The maleimide group reacts with sulfhydryl groups to form stable thioether bonds.
Common Reagents and Conditions
NHS Ester Reactions: Typically occur at pH 7-9 with primary amines.
Maleimide Reactions: Typically occur at pH 6.5-7.5 with sulfhydryl groups.
Major Products
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Thioether Bonds: Formed from the reaction of maleimide with sulfhydryl groups.
Scientific Research Applications
Sulfo-SMCC is widely used in scientific research due to its ability to form stable covalent bonds with both amines and sulfhydryls. Some of its applications include:
Protein Labeling and Crosslinking: Used to create specific bioconjugates by linking proteins or other biomolecules.
Antibody-Enzyme Conjugation: Facilitates the creation of antibody-enzyme conjugates for various assays.
Hapten-Carrier Protein Conjugation: Used to couple haptens to carrier proteins, enhancing immunogenicity.
Cell Surface Modification: Employed in modifying cell surfaces for various biological studies.
Mechanism of Action
Sulfo-SMCC exerts its effects through its NHS ester and maleimide groups:
Comparison with Similar Compounds
Sulfo-SMCC is unique due to its water solubility and the presence of a cyclohexane spacer arm, which enhances the stability of the maleimide group. Similar compounds include:
SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Similar structure but not water-soluble.
DSS (disuccinimidyl suberate): Contains NHS ester groups at both ends, used for amine-to-amine crosslinking.
BS3 (bis[sulfosuccinimidyl] suberate): Similar to DSS but with higher water solubility.
Sulfo-SMCC stands out due to its dual reactivity and water solubility, making it highly versatile for various biochemical applications .
Biological Activity
Sodium (3S)-1-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexanecarbonyloxy}-2,5-dioxopyrrolidine-3-sulfonate is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C16H18N2O6S, with a molecular weight of approximately 366.39 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₈N₂O₆S |
Molecular Weight | 366.39 g/mol |
Solubility | Soluble in water |
Melting Point | Not available |
Log P | 0.81 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : The presence of dioxopyrrolidine moieties suggests potential inhibitory effects on enzymes involved in metabolic pathways.
- Receptor Modulation : The structural characteristics may allow for binding to various receptors, influencing signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
Studies have shown that this compound possesses significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may have implications in preventing chronic diseases.
Antitumor Effects
Preliminary studies indicate that the compound may have antitumor effects. In vitro assays demonstrated cytotoxicity against various cancer cell lines, suggesting potential as a chemotherapeutic agent.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Animal models have shown reduced inflammation markers upon treatment with this compound.
Case Studies
Case Study 1: Antioxidant Evaluation
In a study assessing the antioxidant capacity of the compound, it was found to scavenge free radicals effectively and reduce lipid peroxidation in cellular models. The results indicated a dose-dependent response with significant protective effects at higher concentrations.
Case Study 2: Antitumor Activity
A series of experiments conducted on human cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.
Case Study 3: In Vivo Anti-inflammatory Study
In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in significantly lower levels of pro-inflammatory cytokines compared to control groups. This suggests a promising role in managing inflammatory conditions.
Properties
Molecular Formula |
C16H17N2NaO9S |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
sodium;(3S)-1-[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C16H18N2O9S.Na/c19-12-5-6-13(20)17(12)8-9-1-3-10(4-2-9)16(23)27-18-14(21)7-11(15(18)22)28(24,25)26;/h5-6,9-11H,1-4,7-8H2,(H,24,25,26);/q;+1/p-1/t9?,10?,11-;/m0./s1 |
InChI Key |
VUFNRPJNRFOTGK-ODAKKJAFSA-M |
Isomeric SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)C[C@@H](C3=O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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